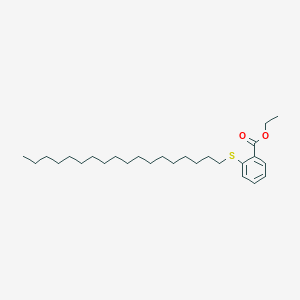

Ethyl 2-octadecylsulfanylbenzoate

Description

Ethyl 2-octadecylsulfanylbenzoate is a sulfur-containing benzoate ester characterized by a long-chain octadecylsulfanyl (C₁₈H₃₇S⁻) substituent at the 2-position of the benzene ring. Its molecular formula is estimated to be C₂₇H₄₇O₃S, with a molecular weight of approximately 451.07 g/mol. The compound’s structure combines the aromatic benzoate core with a hydrophobic alkylthio chain, which significantly influences its physicochemical properties, such as solubility and thermal stability.

Properties

CAS No. |

74010-84-7 |

|---|---|

Molecular Formula |

C27H46O2S |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

ethyl 2-octadecylsulfanylbenzoate |

InChI |

InChI=1S/C27H46O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-30-26-23-20-19-22-25(26)27(28)29-4-2/h19-20,22-23H,3-18,21,24H2,1-2H3 |

InChI Key |

XDOLGRZYUPFCPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSC1=CC=CC=C1C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-octadecylsulfanylbenzoate typically involves the esterification of 2-octadecylsulfanylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-octadecylsulfanylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-octadecylsulfanylbenzoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Ethyl 2-octadecylsulfanylbenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-octadecylsulfanylbenzoate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Substituent : 2-Methoxy (-OCH₃)

- Key Properties: Soluble in ethanol and other polar solvents. Lower hydrophobicity due to the absence of long alkyl chains. Identified via IR, MS, and NMR for quality control in food additives .

- Applications : Primarily used as a flavoring agent or fragrance component, compliant with JECFA and FCC standards .

Comparison: The methoxy group in Ethyl 2-methoxybenzoate enhances polarity, making it suitable for food-related applications. In contrast, the octadecylsulfanyl group in Ethyl 2-octadecylsulfanylbenzoate drastically increases hydrophobicity, limiting solubility in polar solvents like ethanol and favoring non-industrial applications like surfactants.

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Molecular Weight : 381.36 g/mol

- Substituent : Sulfonylurea (-SO₂NHC(O)NH-triazine)

- Key Properties :

- Applications : Broad-spectrum herbicides (e.g., metsulfuron-methyl controls broadleaf weeds).

Comparison: While both compounds contain sulfur-based substituents, the sulfonylurea group in herbicides enables specific enzyme inhibition, unlike the non-reactive thioether (C-S-C) in Ethyl 2-octadecylsulfanylbenzoate. This highlights how sulfur’s chemical environment dictates functionality: herbicidal activity vs. physical stabilization.

Ethyl 2-Acetylheptanoate (CAS 24317-94-0)

- Molecular Formula : C₁₁H₂₀O₃

- Molecular Weight : 200.27 g/mol

- Substituent: 2-Acetylheptanoyl (-COC₅H₁₀COO-)

- Safety protocols emphasize handling precautions (e.g., ventilation, PPE) .

- Applications: Limited to laboratory research due to undefined commercial applications.

Comparison: The branched acetylheptanoate chain contrasts with the linear octadecylsulfanyl group, resulting in distinct steric and electronic effects. Ethyl 2-octadecylsulfanylbenzoate’s larger size and hydrophobicity may require specialized formulation for industrial use, unlike the smaller, more flexible acetylheptanoate.

Data Table: Comparative Analysis of Benzoate Derivatives

Research Findings and Implications

- Structural Impact on Solubility: Long alkyl chains (e.g., C₁₈ in Ethyl 2-octadecylsulfanylbenzoate) reduce polarity, limiting ethanol solubility compared to shorter analogs like Ethyl 2-methoxybenzoate .

- Functional Group Influence :

Sulfur’s role varies: sulfonylurea herbicides rely on -SO₂ for bioactivity , while thioethers in the target compound may enhance thermal stability or metal chelation. - Safety and Handling: Ethyl 2-acetylheptanoate’s SDS emphasizes lab safety , suggesting similar protocols may apply to Ethyl 2-octadecylsulfanylbenzoate despite differing substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.